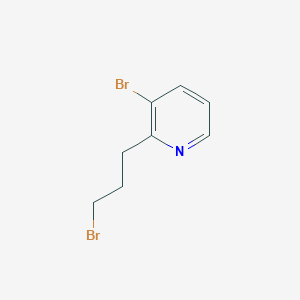
3-Bromo-2-(3-bromopropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(3-bromopropyl)pyridine: is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom attached to the second position of the pyridine ring and another bromine atom attached to the third position of a propyl chain linked to the second position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(3-bromopropyl)pyridine typically involves the bromination of 2-(3-bromopropyl)pyridine. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile and may require a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-(3-bromopropyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., sodium hydroxide).
Coupling Reactions: Boronic acids, palladium catalysts, and bases (e.g., potassium carbonate) in solvents like toluene or dimethylformamide.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride).
Major Products Formed:
Substitution Reactions: Substituted pyridines with various functional groups.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Oxidation and Reduction Reactions: Pyridine N-oxides and dehalogenated pyridines.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2-(3-bromopropyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling and substitution reactions .
Biology and Medicine: In biological and medicinal chemistry, this compound can be used to synthesize potential drug candidates and bioactive molecules. Its derivatives may exhibit pharmacological activities and can be studied for their therapeutic potential .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(3-bromopropyl)pyridine in chemical reactions involves the activation of the bromine atoms, which can act as leaving groups in substitution and coupling reactions. The presence of the pyridine ring can also influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
3-Bromopyridine: A simpler analog with a single bromine atom on the pyridine ring.
2-Bromopyridine: Another analog with the bromine atom at the second position of the pyridine ring.
3-Bromo-2-hydroxypyridine: A compound with a hydroxyl group at the second position and a bromine atom at the third position of the pyridine ring.
Uniqueness: 3-Bromo-2-(3-bromopropyl)pyridine is unique due to the presence of both a bromine atom on the pyridine ring and a bromopropyl chain. This dual functionality allows for diverse reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H9Br2N |
|---|---|
Poids moléculaire |
278.97 g/mol |
Nom IUPAC |
3-bromo-2-(3-bromopropyl)pyridine |
InChI |
InChI=1S/C8H9Br2N/c9-5-1-4-8-7(10)3-2-6-11-8/h2-3,6H,1,4-5H2 |
Clé InChI |
XOINMPAESPAIKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CCCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


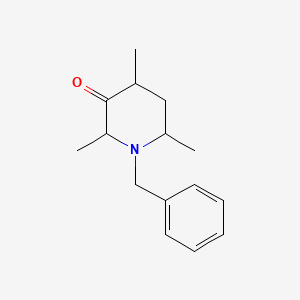

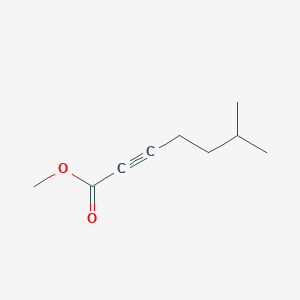
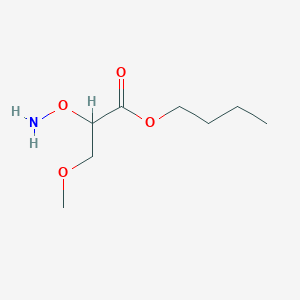
![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-2-yl)ethan-1-ol](/img/structure/B13184051.png)
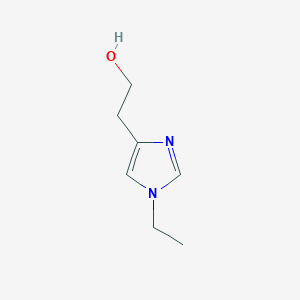
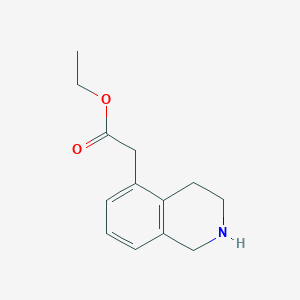

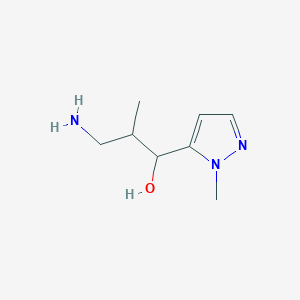
![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)
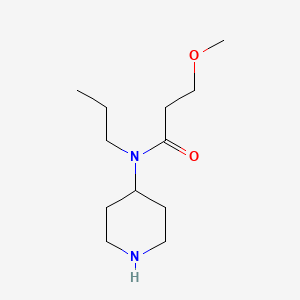
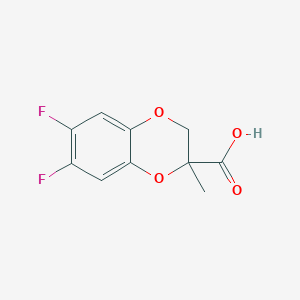
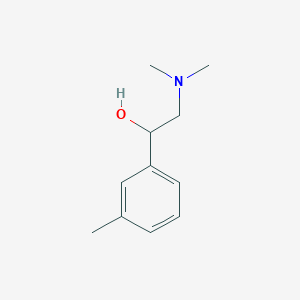
![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)
